An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrobenzyl)-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-nitrobenzyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural and spectroscopic characteristics, thermal properties, solubility profile, and acidity, offering a foundational understanding for its application in research and development. Methodologies for the determination of these properties are also discussed, providing practical insights for laboratory investigation.
Introduction
1-(2-Nitrobenzyl)-1H-imidazole is a molecule of significant interest due to the incorporation of two key functionalities: the imidazole ring and the 2-nitrobenzyl group. The imidazole moiety is a ubiquitous heterocycle in biological systems, forming the core of the amino acid histidine and participating in numerous enzymatic reactions. Its unique electronic and proton-donating/accepting capabilities make it a valuable component in drug design.
The 2-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light, this group can be cleaved, allowing for the controlled release of the protected molecule. This "caging" technology provides spatiotemporal control over the release of bioactive compounds, a powerful tool in chemical biology and drug delivery. The combination of these two moieties in 1-(2-nitrobenzyl)-1H-imidazole suggests its potential as a photocleavable ligand or in the synthesis of more complex photoresponsive systems. A thorough understanding of its physicochemical properties is therefore essential for its effective utilization.
Molecular Structure and Properties
The fundamental molecular characteristics of 1-(2-nitrobenzyl)-1H-imidazole provide the basis for its physical and chemical behavior.
Table 1: Core Molecular Properties of 1-(2-Nitrobenzyl)-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| CAS Number | 61292-49-7 | [1] |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | [1] |
| logP (Computed) | 1.8396 | [1] |
The computed logP value suggests a moderate lipophilicity, which has implications for its solubility and potential to cross biological membranes. The TPSA is a useful predictor of drug transport properties.
Caption: Molecular graph of 1-(2-nitrobenzyl)-1H-imidazole.
Synthesis
The synthesis of 1-(2-nitrobenzyl)-1H-imidazole is typically achieved through the N-alkylation of imidazole with a suitable 2-nitrobenzyl halide. A general procedure is outlined below.
Experimental Protocol: Synthesis of 1-(2-Nitrobenzyl)-1H-imidazole
Materials:
-
Imidazole
-
2-Nitrobenzyl bromide (or chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford 1-(2-nitrobenzyl)-1H-imidazole.
Caption: General workflow for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole.
Physicochemical Properties
Thermal Properties
The melting point of a compound is a critical indicator of its purity. For 1-(2-nitrobenzyl)-1H-imidazole, a sharp melting point is expected for a pure sample. While no specific experimental value was found in the initial search, related nitroimidazole derivatives exhibit a range of melting points, often above 100 °C. For instance, 1-benzyl-2-methyl-4-nitro-1H-imidazole has a reported melting point of 106 °C.[2]
Table 2: Thermal Properties of 1-(2-Nitrobenzyl)-1H-imidazole
| Property | Value | Method |
| Melting Point | Data not available | Capillary Method |
| Boiling Point | Data not available | - |
Solubility
The solubility of 1-(2-nitrobenzyl)-1H-imidazole in various solvents is crucial for its handling, purification, and application. Based on its structure, it is expected to be soluble in polar organic solvents.
Table 3: Predicted Solubility Profile of 1-(2-Nitrobenzyl)-1H-imidazole
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | Presence of polar imidazole and nitro groups, but also a significant nonpolar benzyl ring. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the imidazole nitrogens. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can interact via dipole-dipole interactions. |
| Dichloromethane, Chloroform | Soluble | Moderately polar solvents. |
| Hexane, Toluene | Sparingly soluble to insoluble | Nonpolar solvents. |
Acidity (pKa)
The pKa of the imidazole ring is a key parameter that influences its biological activity and chemical reactivity. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa of the conjugate acid of imidazole is approximately 7.[3] The substitution of the 2-nitrobenzyl group at the N1 position will influence the basicity of the N3 nitrogen. The electron-withdrawing nature of the nitrobenzyl group is expected to decrease the basicity of the imidazole ring, resulting in a lower pKa compared to unsubstituted imidazole.
Experimental Determination of pKa: The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometric titration.[4][5]
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of 1-(2-nitrobenzyl)-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the 2-nitrobenzyl rings. The benzylic protons (CH₂) will likely appear as a singlet. The protons on the imidazole ring will appear as three distinct signals. The aromatic protons of the nitrobenzyl group will show a characteristic splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
Aromatic C-H stretching vibrations.
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C=C and C=N stretching vibrations from the aromatic and imidazole rings.
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Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ at m/z 203.20 is expected.
UV-Vis Spectroscopy
The UV-Vis spectrum is particularly important due to the photolabile nature of the 2-nitrobenzyl group. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region.[6] The absorption maximum (λmax) is crucial for determining the optimal wavelength for photocleavage. For 2-nitrobenzyl derivatives, this is often in the range of 300-365 nm.[6][7]
Reactivity and Applications
The primary reactivity of interest for 1-(2-nitrobenzyl)-1H-imidazole is the photolytic cleavage of the 2-nitrobenzyl group. This reaction proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the imidazole and the formation of a 2-nitrosobenzaldehyde byproduct. This property makes it a valuable tool in "caged compound" applications for the controlled release of imidazole or imidazole-containing molecules.
Caption: Simplified mechanism of 2-nitrobenzyl group photocleavage.
Conclusion
1-(2-nitrobenzyl)-1H-imidazole possesses a unique combination of a biologically relevant imidazole core and a photolabile protecting group. Its physicochemical properties, including moderate lipophilicity and expected solubility in common organic solvents, make it a tractable compound for research applications. The key feature of this molecule is its potential for photo-induced cleavage, offering a means for the controlled release of imidazole. Further experimental determination of its thermal properties, solubility profile, and pKa, along with detailed spectroscopic analysis, will be crucial for its full exploitation in the fields of medicinal chemistry, chemical biology, and materials science.
References
-
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. (2010). Analytica Chimica Acta, 665(2), 113-122. [Link]
-
Potentiometric titration of some imidazole derivatives in nonaqueous solvent. (n.d.). DergiPark. [Link]
-
Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 43(2), 737-746. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 838. [Link]
-
1-(4-Nitrobenzyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
-
Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2011). Asian Journal of Chemistry, 23(12), 5727-5731. [Link]
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (2012). Angewandte Chemie International Edition, 51(34), 8495-8499. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
[1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. (2013). Open Journal of Medicinal Chemistry, 3(2), 50-54. [Link]
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (2003). Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]
- Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide. (2017).
-
Supplementary data. (2014). The Royal Society of Chemistry. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
2-Nitro-1-vinyl-1H-imidazole. (2022). Molecules, 27(3), 834. [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta, 1185, 339042. [Link]
-
1-(4-Nitrobenzyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
-
Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]
-
Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. Retrieved from [Link]
-
pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). ResearchGate. [Link]
-
Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? (2015). ResearchGate. [Link]
-
An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. [Link]
-
FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. (n.d.). ResearchGate. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 5. Voltammetric determination of 5-nitroimidazole derivatives in honey and HPLC-MS/MS confirmation - ProQuest [proquest.com]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
